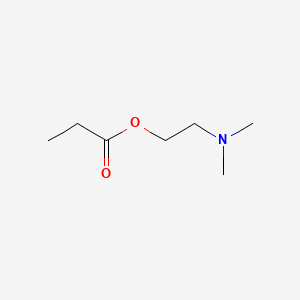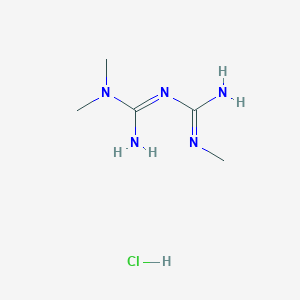![molecular formula C11H12N2 B6598708 1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene CAS No. 5622-83-3](/img/structure/B6598708.png)
1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene” is a chemical compound with the IUPAC name 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole . It has a molecular weight of 172.23 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H12N2/c1-2-6-10-9(5-1)12-11-7-3-4-8-13(10)11/h1-2,5-6H,3-4,7-8H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Heterocyclic Compounds in Scientific Research
Heterocyclic compounds, especially those containing nitrogen, such as diazepines and triazepines, are of significant interest due to their broad range of biological activities. Research has extensively explored their synthesis, properties, and applications, especially focusing on their potential as therapeutic agents and in material science.
Biologically Active Compounds : Research on 2,3-Benzodiazepine analogues has highlighted their potential against diseases with no current remedy, such as certain cancers, and their role in combating multiresistant pathogens due to their antibacterial properties (Földesi, Volk, & Milen, 2018).
High Energy Density Materials (HEDM) : The study of high-nitrogen azine energetic compounds has shown promising applications in improving the burning rate and reducing sensitivity in energetic materials, indicating a broad application prospect in propellants, mixed explosives, and gas generators (Yongjin & Shuhong, 2019).
Organic Semiconductors and Optoelectronic Materials : Research into diazafluorene-cored heterocyclic aromatic hydrocarbons (HAHs) has demonstrated their significance in organic semiconductors with applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), highlighting their potential in sustainable development of organic electronics (Wang et al., 2021).
Environmental Management : The application of graphene-based materials for the removal of contaminants, like tetracyclines, from the environment using adsorption and photocatalytic degradation techniques showcases the importance of heterocyclic compounds in environmental cleanup and management (Minale et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .
properties
IUPAC Name |
1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-6-10-9(5-1)12-11-7-3-4-8-13(10)11/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDDBWGHEWTMDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC3=CC=CC=C32)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one](/img/structure/B6598629.png)


![2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6598638.png)


![methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B6598675.png)
![[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B6598680.png)
![5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B6598682.png)
![tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate](/img/structure/B6598690.png)
![tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate](/img/structure/B6598716.png)


![methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate](/img/structure/B6598731.png)